

Commercial Suppliers of High-Purity trans-4-Sphingenine-13C2,D2: A Technical Guide

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Compound of Interest

Compound Name: *trans-4-Sphingenine-13C2,D2*

Cat. No.: *B15291541*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, application, and relevant biological pathways for high-purity **trans-4-Sphingenine-13C2,D2**. This isotopically labeled sphingolipid is a critical tool for researchers in the fields of lipidomics, drug discovery, and cell signaling, enabling precise quantification and metabolic flux analysis of sphingolipids by mass spectrometry.

Commercial Availability

High-purity **trans-4-Sphingenine-13C2,D2** is a specialized chemical probe. While not always available as a stock item, several reputable suppliers in the lipid research field offer this compound, often through custom synthesis services. Below is a summary of key commercial suppliers and their typical offerings.

Supplier	Product Availability	Purity	Isotopic Enrichment	Formulation	Notes
Avanti Polar Lipids	Likely available through custom synthesis. They offer a wide range of sphingolipids and stable isotope-labeled standards.	Typically >99%	High isotopic enrichment, specifications provided with custom synthesis quote.	Provided as a solid or in a specified solvent.	Known for high-purity lipids and extensive quality control. A detailed Certificate of Analysis is provided. [1] [2]
Matreya LLC	Available through custom synthesis. They specialize in the synthesis of complex lipids, including isotopically labeled compounds. [3]	High purity, with specifications determined by the custom synthesis project.	Deuterium and ¹³ C-labeling services are available. [3]	Custom formulations are available upon request. [3]	A subsidiary of Cayman Chemical, with a focus on glycosphingolipids and related compounds.
Cayman Chemical	Available through custom synthesis services for isotopically labeled lipids.	Purity is typically high and confirmed by analytical methods.	Custom isotopic labeling is a core service offering.	Can be provided in various formats to suit experimental needs.	Offers a broad portfolio of research biochemicals and provides detailed

technical
support.

Experimental Protocols

The primary application of **trans-4-Sphingenine-13C2,D2** is as an internal standard in mass spectrometry-based lipidomics. Its known concentration and distinct mass shift allow for accurate quantification of endogenous trans-4-Sphingenine and related sphingolipids in complex biological samples.

Protocol: Quantification of Sphingolipids in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the use of **trans-4-Sphingenine-13C2,D2** as an internal standard for the analysis of sphingolipids from cell culture or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

- **Homogenization:** Homogenize cell pellets or tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
- **Internal Standard Spiking:** Add a known amount of **trans-4-Sphingenine-13C2,D2** (dissolved in a suitable solvent like ethanol or methanol) to the homogenate. The amount should be optimized based on the expected concentration of the endogenous analyte.
- **Lipid Extraction:** Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is a mixture of chloroform, methanol, and water. This separates the lipids into an organic phase.
- **Drying and Reconstitution:** Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile mixture).

2. LC-MS/MS Analysis:

- **Chromatographic Separation:** Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with solvents such as water with formic acid and

acetonitrile/isopropanol with formic acid is typically employed.

- **Mass Spectrometry Detection:** Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- **Multiple Reaction Monitoring (MRM):** Set up MRM transitions for both the endogenous trans-4-Sphingenine and the isotopically labeled internal standard. The precursor ion will be the $[M+H]^+$ of the respective molecule, and the product ion will be a characteristic fragment (e.g., loss of water). The mass difference due to the ^{13}C and D labeling will allow for specific detection.

3. Data Analysis and Quantification:

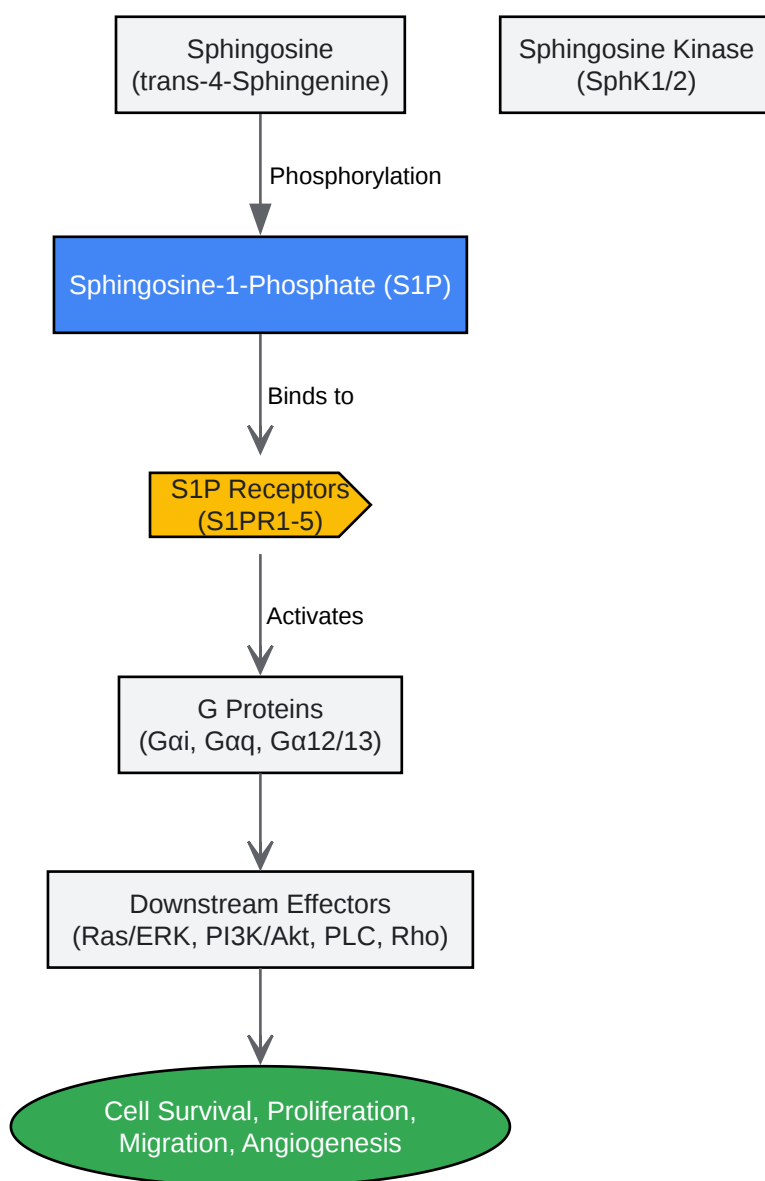
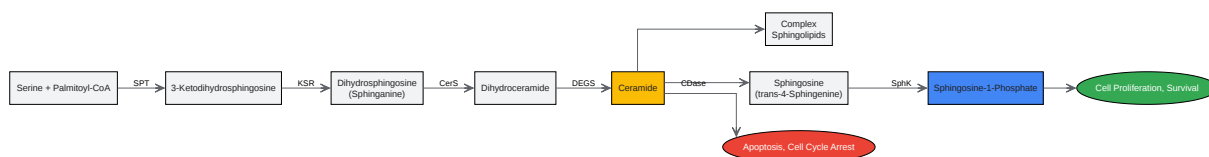
- **Peak Integration:** Integrate the peak areas for both the endogenous analyte and the internal standard.
- **Ratio Calculation:** Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- **Quantification:** Determine the absolute concentration of the endogenous sphingolipid by comparing the calculated ratio to a standard curve generated with known concentrations of unlabeled trans-4-Sphingenine and a fixed amount of the internal standard.

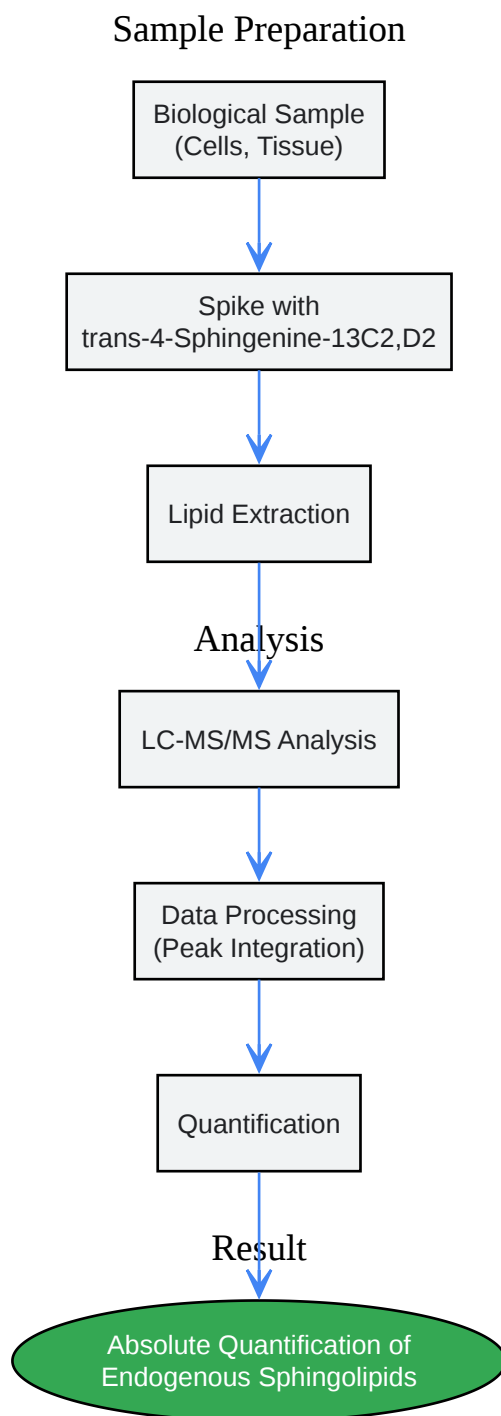
Signaling Pathways

trans-4-Sphingenine is a key intermediate in the sphingolipid metabolic pathway and is a precursor to several bioactive signaling molecules, including ceramide and sphingosine-1-phosphate (S1P). These molecules are involved in regulating a wide array of cellular processes.

De Novo Sphingolipid Synthesis and Ceramide Generation

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramide, a central hub in sphingolipid metabolism. Ceramide can then be further metabolized to more complex sphingolipids or be involved in signaling cascades that regulate processes like apoptosis and cell cycle arrest.





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